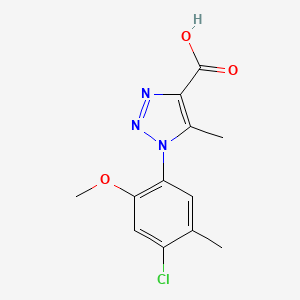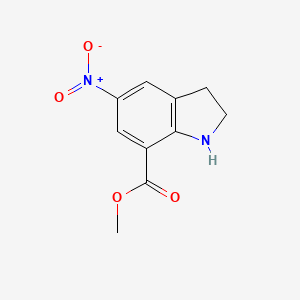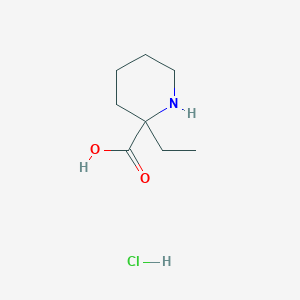![molecular formula C8H12ClN3O B1452375 2-[(6-氯-2-吡嗪基)氨基]-2-甲基-1-丙醇 CAS No. 1220038-19-6](/img/structure/B1452375.png)
2-[(6-氯-2-吡嗪基)氨基]-2-甲基-1-丙醇
描述
The compound “2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol” is a derivative of aminopyrazines . Aminopyrazines are organic compounds containing an amino group attached to a pyrazine ring .
Synthesis Analysis
While specific synthesis methods for “2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol” are not available, pyrazines can be synthesized by various methods. For instance, they can be synthesized by chemical methods or by certain microorganisms . Pyrazines are responsible for the “roasted-like” flavor of broiled meat or roasted coffee beans .
科学研究应用
药理学应用
该化合物是二嗪生物碱骨架的一部分,二嗪生物碱骨架是自然界中广泛存在的一种含有两个氮原子的化合物 . 据报道,这些化合物具有广泛的药理学应用,包括抗代谢物、抗癌、抗菌、抗过敏、酪氨酸激酶、抗菌、钙通道拮抗剂、抗炎、镇痛、降压、抗利什曼原虫、抗结核、抗惊厥、利尿和保钾,以及抗攻击性活性 .
A2B腺苷受体拮抗剂的制备
“2-[(6-氯-2-吡嗪基)氨基]-2-甲基-1-丙醇”用于制备A2B腺苷受体拮抗剂 . 这些拮抗剂用于治疗各种疾病,包括炎症和免疫疾病。
生物活性化合物的合成
该化合物也用于合成其他生物活性化合物 . 这些化合物在医药和制药研究中具有广泛的应用。
抗菌活性
氯[2,6-双(1-甲基咪唑)吡嗪]银(I)络合物和氯[2,6-双(1-甲基咪唑)吡嗪]金(I)络合物,是该化合物的衍生物,被发现具有有效的抗菌活性 . 它们甚至比几种传统使用的抗生素更有效 .
在二甲基亚砜和甲醇中的溶解度
该化合物可溶于二甲基亚砜和甲醇 . 这种特性对于它在各种化学反应和工艺中的应用非常重要。
储存和处理
生化分析
Biochemical Properties
2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as aminopyrazines, which contain an amino group attached to a pyrazine ring . The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. This compound’s interaction with proteins can also influence protein folding and stability, impacting overall cellular functions.
Cellular Effects
The effects of 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazine derivatives, including 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol, have been shown to possess antibacterial, antifungal, and anticancer properties . These effects are mediated through the compound’s ability to interfere with cellular signaling pathways, leading to altered gene expression and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes . The inhibition of certain enzymes can result in the accumulation or depletion of specific metabolites, thereby affecting cellular metabolism and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzymatic activity and altered gene expression.
Dosage Effects in Animal Models
The effects of 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antibacterial or anticancer activity . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage. Threshold effects have been identified, indicating the dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of pyrazine derivatives . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s involvement in metabolic pathways highlights its potential as a modulator of biochemical processes.
Transport and Distribution
The transport and distribution of 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol within cells and tissues are essential for its activity. This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of the compound within specific tissues can influence its efficacy and toxicity. Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization within subcellular structures can impact its interactions with biomolecules and its overall efficacy in modulating cellular processes.
属性
IUPAC Name |
2-[(6-chloropyrazin-2-yl)amino]-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-8(2,5-13)12-7-4-10-3-6(9)11-7/h3-4,13H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRYNULFXOLKLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC1=CN=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401221740 | |
| Record name | 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401221740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220038-19-6 | |
| Record name | 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401221740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B1452297.png)


![2-{[5-(Methoxycarbonyl)-2-nitrophenyl]-amino}propanoic acid](/img/structure/B1452301.png)



![Ethyl 3-[([1,1'-biphenyl]-4-yl)amino]-2-cyanoprop-2-enoate](/img/structure/B1452307.png)
![9-(4-Tert-butylphenyl)-3,6-bis[9-(4-methoxyphenyl)fluoren-9-yl]carbazole](/img/structure/B1452308.png)

